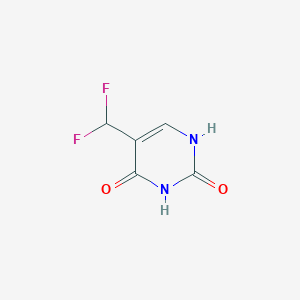

5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione

Overview

Description

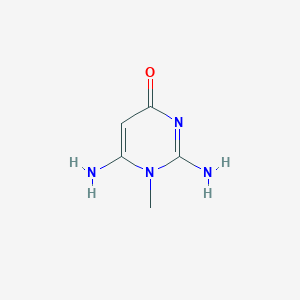

5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione is a type of pyrimido[4,5-d]pyrimidine . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

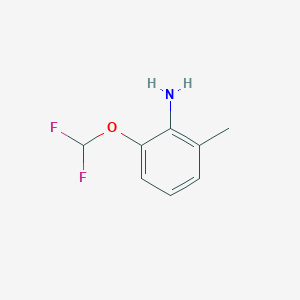

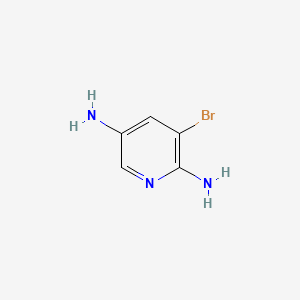

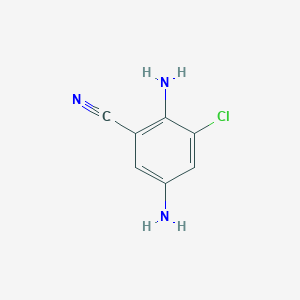

The synthesis of pyrimido[4,5-d]pyrimidines involves several steps. The multistep synthesis is initiated by the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimido[4,5-d]pyrimidines . Amino-substituted pyrimido[4,5-d]pyrimidines are usually obtained from pyrimidines with vicinal CN and NH2, MeS, MeO groups in reactions with guanidines, amidines, and formamide .Scientific Research Applications

Antitumor Activity

FTC-092 exhibits potent antitumor activity. It is a fluorinated pyrimidine derivative that surpasses several other fluorinated pyrimidines in terms of efficacy against transplantable tumors in mice. When administered orally, FTC-092 inhibits tumor growth effectively. Notably, its activity is superior to that of the parent compound, 5-trifluoromethyl-2′-deoxyuridine (CF₃dUrd), and other related compounds. The therapeutic index (LD₁₀/ED₅₀) of FTC-092 is favorable, making it a promising candidate for clinical application .

Metabolism and Biotransformation

After oral absorption, FTC-092 undergoes gradual biotransformation, primarily via liver microsomes. This process releases CF₃dUrd over an extended period. Interestingly, CF₃dUrd levels in the stomach and small intestine after FTC-092 administration are undetectable, whereas plasma levels remain high. This unique pharmacokinetic profile supports its potential clinical use .

Fluorinated Pyrimidines

FTC-092 belongs to the family of fluorinated pyrimidines. These compounds capitalize on increased uracil uptake by malignant cells. For instance, 5-fluorouracil (5-FU), a well-known fluorinated pyrimidine, is metabolized to cytotoxic derivatives that target cancer cells effectively .

Medicinal Chemistry

The hydroxyl group-bearing pyrimidine heterocycles, including FTC-092, play a crucial role in medicinal chemistry. Their unique properties contribute to drug development and biological processes. Researchers continue to explore novel pyrimidine derivatives for therapeutic applications .

Preclinical Studies

Further preclinical investigations are warranted to explore FTC-092’s full potential. These studies should focus on its safety, efficacy, and interactions with other drugs.

Mechanism of Action

Mode of Action

It is known that pyrimidinamines, which are structurally related, inhibit the electron transport in mitochondrial complex i .

Biochemical Pathways

Related compounds, such as pyrimidinamines, are known to disrupt the electron transport chain in mitochondria, affecting energy production within cells .

Result of Action

Related compounds, such as pyrimidinamines, are known to disrupt energy production within cells, which can lead to cell death .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of similar compounds .

Future Directions

Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . This suggests that 5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-3(7)2-1-8-5(11)9-4(2)10/h1,3H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWWGLJYLDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291804 | |

| Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |

CAS RN |

670-19-9 | |

| Record name | NSC78065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

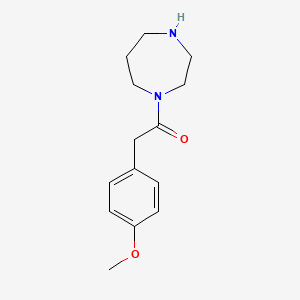

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)

![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)